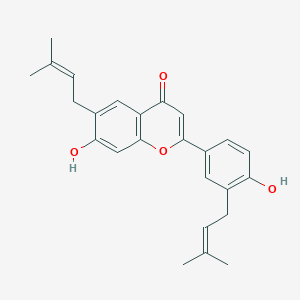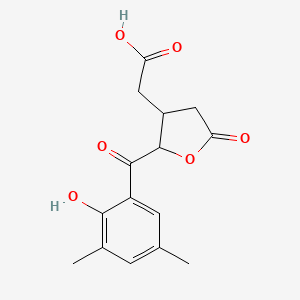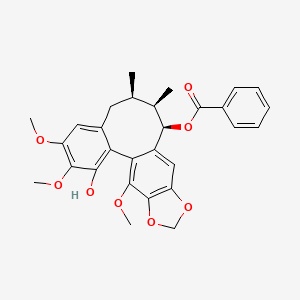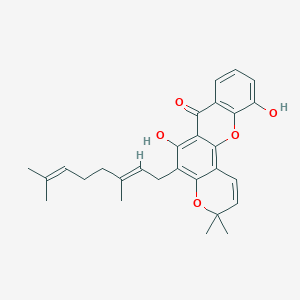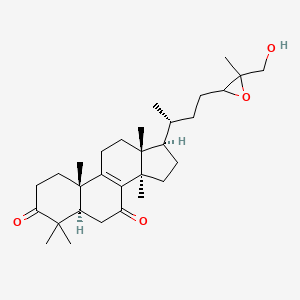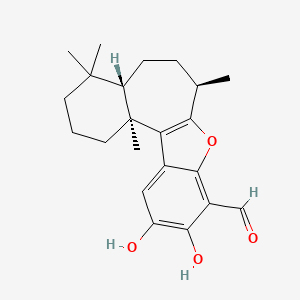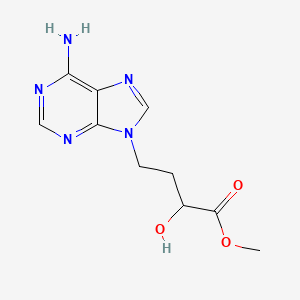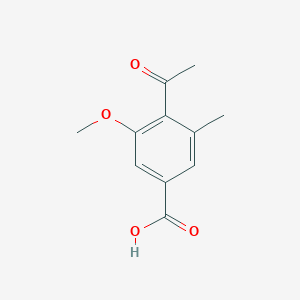
Macrophomic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrophomic acid is a methoxybenzoic acid having a single methoxy group at the 3-position together with acetyl and methyl substituents at the 4- and 5-positions respectively. It derives from a benzoic acid. It is a conjugate acid of a macrophomate.
Aplicaciones Científicas De Investigación
Biosynthesis Pathway
Macrophomic acid, a fungal metabolite from Macrophoma commelinae, has a biosynthetic pathway involving an unprecedented intermolecular Diels–Alder reaction. This was elucidated through feeding experiments and enzymatic conversion studies, highlighting a unique biosynthetic process in fungal metabolites (Oikawa et al., 1997).
Enzymatic Transformation and Substrate Diversity
Macrophomate synthase, an enzyme recently purified, facilitates the transformation of 2-pyrones to macrophomic acid. Research on its substrate diversity revealed structural requirements and the size of the enzyme's active site, providing insights into enzymatic specificity and potential applications in synthetic biology (Watanabe et al., 2000).
Novel Enzyme Catalysis
Studies on macrophomate synthase demonstrated its capability to catalyze multiple reactions from 2-pyrones to benzoates, a process not commonly observed in nature. This research contributes to understanding complex enzymatic mechanisms and their applications in biotechnology (Oikawa et al., 1999).
Inhibitor Study and Absolute Configuration
Investigating macrophomate synthase inhibitors, researchers determined the absolute configuration of a potent inhibitor using an axial chiral reagent. Such studies are crucial for developing specific enzyme inhibitors with potential therapeutic applications (Fukui et al., 2001).
Characterization and Expression in E. coli
Research on macrophomate synthase extended to its characterization, sequencing, and expression in E. coli. This work is significant for recombinant production of enzymes, potentially facilitating large-scale synthesis of macrophomic acid and its derivatives (Watanabe et al., 2000).
Propiedades
Nombre del producto |
Macrophomic acid |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
4-acetyl-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
GWSISRLRTQOQNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-but-2-enedioic acid;N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]acetamide](/img/structure/B1254437.png)
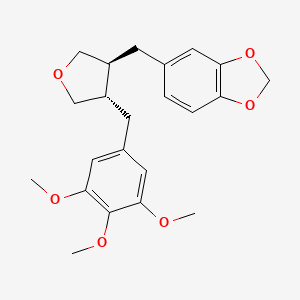
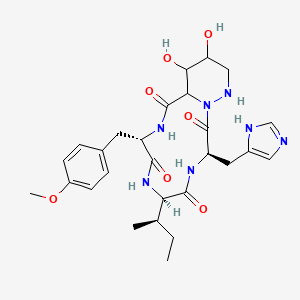
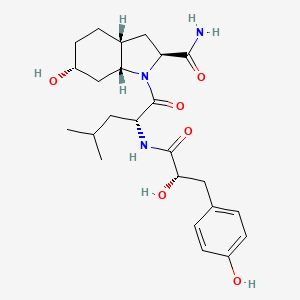
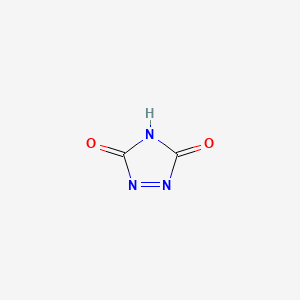
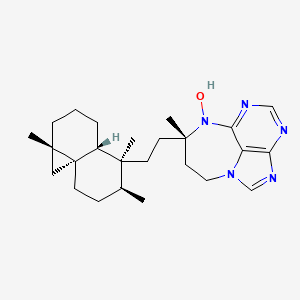
![N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide](/img/structure/B1254447.png)
